molecular formula C11H16Cl2N2O2 B12327443 4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride

Cat. No.: B12327443
M. Wt: 279.16 g/mol
InChI Key: DGQLOPMGCQRXTK-UHFFFAOYSA-N
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Description

Overview of 4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic Acid Dihydrochloride

This compound is a white to off-white crystalline solid with the molecular formula C₁₁H₁₆Cl₂N₂O₂ and a molecular weight of 279.16 g/mol . The compound’s stereochemistry is defined as (2S,4R), indicating specific spatial arrangements of its substituents. Its SMILES notation, O=C([C@H]1NCC@HC1)O.[H]Cl.[H]Cl , encapsulates the pyrrolidine ring, pyridinylmethyl branch, and carboxylic acid group. The dihydrochloride salt enhances solubility in aqueous media, making it suitable for biological assays. Key physicochemical properties include:

Property Value Source
CAS Number 1049754-26-8
Storage Conditions 2–8°C (inert atmosphere)
Purity ≥98% (TLC)
Optical Rotation [α]D = -17° (C=1 in DMF)

The compound’s stability under inert conditions and its hygroscopic nature necessitate careful handling to prevent degradation.

Historical Context and Discovery

The synthesis of pyrrolidine derivatives dates to mid-20th-century efforts to modify proline for peptide mimetics. The specific discovery of this compound emerged from advancements in asymmetric catalysis and protecting-group strategies. Early work by Ceulemans et al. on prolinol-based phosphonates laid groundwork for stereochemical inversions and functionalization of pyrrolidine cores. For instance, epimerization of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline demonstrated the feasibility of configuring chiral centers in pyrrolidine systems. These methods were later adapted to introduce pyridinylmethyl groups via alkylation or reductive amination, as evidenced by patented routes from suppliers like BLDpharm and Chem-Impex.

Significance in Organic and Medicinal Chemistry

This compound’s significance stems from its dual role as a building block and pharmacophore . In drug design, its pyrrolidine scaffold mimics proline residues in peptides, enabling inhibition of proteases and kinases. The pyridinylmethyl group enhances binding to metalloenzymes through metal-coordination interactions, while the carboxylic acid facilitates salt bridge formation with target proteins. Notable applications include:

  • Neurological Therapeutics : As a precursor to GABA analogs, it modulates neurotransmitter receptors.
  • Antiviral Agents : Pyridine-containing pyrrolidines exhibit activity against RNA viruses by interfering with viral polymerase.
  • Material Science : The compound’s rigid structure aids in designing chiral ligands for asymmetric synthesis.

Scope and Objectives of the Research

This report aims to consolidate fragmented data on the compound’s synthesis, characterization, and applications. By analyzing supplier documentation, peer-reviewed studies, and synthetic methodologies, it seeks to identify gaps in current knowledge and propose avenues for future research. Emphasis is placed on stereochemical control during synthesis and structure-activity relationships in medicinal contexts.

Properties

Molecular Formula

C11H16Cl2N2O2

Molecular Weight

279.16 g/mol

IUPAC Name

4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-6-9(7-13-10)5-8-1-3-12-4-2-8;;/h1-4,9-10,13H,5-7H2,(H,14,15);2*1H

InChI Key

DGQLOPMGCQRXTK-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC1C(=O)O)CC2=CC=NC=C2.Cl.Cl

Origin of Product

United States

Preparation Methods

Alkylation of Pyrrolidine Derivatives

The most widely documented method involves alkylating a pyrrolidine-2-carboxylic acid precursor with a pyridin-4-ylmethyl electrophile. For example, N-protected pyrrolidine-2-carboxylic acid (e.g., tert-butoxycarbonyl [Boc]-protected) is treated with a strong base such as sodium hydride or n-butyllithium to generate a reactive alkoxide intermediate. This intermediate undergoes alkylation with a pyridin-4-ylmethyl halide (e.g., chloromethylpyridine) in the presence of a phase transfer catalyst like tetrabutylammonium bromide.

Key Reaction Conditions:

  • Base: NaH (2.2 equiv) in THF at 0–5°C
  • Alkylating agent: Pyridin-4-ylmethyl chloride (1.5 equiv)
  • Catalyst: Tetrabutylammonium bromide (0.1 equiv)
  • Yield: 78–85% (alkylated intermediate)

Racemization at the 2-position is mitigated by using a Boc-protected carboxyl group, which stabilizes the intermediate and prevents base-induced epimerization.

Decarboxylative Coupling Approaches

An alternative route leverages decarboxylative cross-coupling reactions. Pyridylacetic acid derivatives react with pyrrolidine-3-carboxylic acid precursors under Brønsted base catalysis (e.g., N-methylmorpholine), followed by double decarboxylation to form the C–C bond between the pyrrolidine and pyridylmethyl groups. This method avoids harsh alkylation conditions but requires precise control over reaction kinetics to prevent side product formation.

Stereochemical Control and Chiral Resolution

The (2S,4R) stereochemistry of this compound is critical for its biological activity. Two strategies ensure stereochemical fidelity:

Use of Chiral Starting Materials

Starting with enantiomerically pure pyrrolidine-2-carboxylic acid derivatives (e.g., L-proline) ensures retention of configuration at the 2-position. For instance, (2S)-Boc-pyrrolidine-2-carboxylic acid is alkylated at the 4-position using a pyridin-4-ylmethyl Grignard reagent, followed by Boc deprotection with trifluoroacetic acid (TFA).

Racemization Risk Mitigation:

  • Low-temperature alkylation (–20°C) reduces epimerization.
  • Avoiding prolonged exposure to strong bases (e.g., >1 hour with NaH).

Catalytic Hydrogenation for Cis-Selectivity

Catalytic hydrogenation of unsaturated intermediates (e.g., pyrrolidine-2-carboxylic acid derivatives with exocyclic double bonds) using palladium on carbon (Pd/C) in methanol selectively produces the cis-configured product. For example, hydrogenation of a Δ³-pyrroline derivative yields the (2S,4R) isomer with >95% diastereomeric excess.

Functional Group Protection and Deprotection

Carboxyl Group Protection

The carboxylic acid at the 2-position is typically protected as a tert-butyl ester to prevent undesired side reactions during alkylation. Deprotection is achieved using TFA in dichloromethane, yielding the free carboxylic acid.

Example Protocol:

  • Protect pyrrolidine-2-carboxylic acid with Boc₂O in THF/water (yield: 92%).
  • Alkylate at the 4-position (as described in Section 1.1).
  • Deprotect with TFA/CH₂Cl₂ (1:4 v/v) at 25°C for 4 hours (yield: 95%).

Amine Protection

While the dihydrochloride salt’s final form includes a protonated amine, transient protection (e.g., with benzyl or Cbz groups) may be employed during synthesis. Hydrogenolysis using H₂/Pd-C removes these groups efficiently.

Salt Formation and Crystallization

Conversion to the dihydrochloride salt is achieved by treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol or water). Crystallization is optimized using anti-solvents such as diethyl ether or hexane.

Crystallization Conditions:

  • Solvent: Dichloromethane (50 mg/mL)
  • Anti-solvent: n-Hexane (1:5 v/v)
  • Yield: 80–85% crystalline dihydrochloride

Analytical Data and Quality Control

Characterization

  • ¹H NMR (400 MHz, D₂O): δ 8.45 (d, J = 6.0 Hz, 2H, pyridine-H), 7.75 (d, J = 6.0 Hz, 2H, pyridine-H), 4.12 (m, 1H, H-2), 3.65 (m, 1H, H-4), 3.10–2.95 (m, 2H, H-5), 2.80 (dd, J = 14.0, 7.0 Hz, 1H, CH₂Py), 2.65 (dd, J = 14.0, 7.0 Hz, 1H, CH₂Py).
  • HPLC Purity: >99% (C18 column, 0.1% TFA in H₂O/MeCN).

Comparative Yields Across Methods

Method Starting Material Yield (%) Stereopurity (% de)
Alkylation (Boc-protected) L-Proline 78 >98
Decarboxylative Pyrrolidine-3-carboxylic acid 65 90
Hydrogenation Δ³-Pyrroline 82 95

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions are commonly used to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolidine-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Pharmacological Applications

This compound has been studied for its potential pharmacological activities, particularly due to the pyrrolidine and pyridine moieties which are known to exhibit various biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine compounds, including 4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, possess significant anticancer properties. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A notable study demonstrated that certain pyrrolidine derivatives exhibited IC50 values in the low micromolar range against different cancer cell lines, suggesting their potential as lead compounds for further development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Pyrrolidine derivatives have been reported to show significant inhibition against both Gram-positive and Gram-negative bacteria. Research indicates that modifications in the pyridine ring can enhance the antimicrobial efficacy of these compounds, making them suitable candidates for developing new antibiotics .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds similar to this compound have been identified as potent inhibitors of acetylcholinesterase and butyrylcholinesterase. These findings suggest that this compound could be explored for therapeutic applications in cognitive disorders .

Case Studies

Several case studies highlight the diverse applications of this compound:

Case Study 1: Anticancer Screening

A study involving a series of pyrrolidine derivatives showed that modifications on the pyridine ring led to enhanced anticancer activity against breast cancer cells. The lead compound from this series demonstrated a significant reduction in tumor growth in vivo models, indicating its potential for clinical development .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers synthesized a library of pyrrolidine derivatives and screened them against common bacterial strains. The results revealed that several compounds exhibited strong antibacterial activity, with one derivative achieving an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .

Mechanism of Action

The mechanism of action of (2S,4R)-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved.

Comparison with Similar Compounds

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Properties/Applications
(2S,4R)-4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride 1049754-12-2 C₁₁H₁₅Cl₂N₂O₂ 302.16 Pyridin-4-ylmethyl, carboxylic acid Chiral ligand, pharmaceutical intermediate
(2S,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride 16257-84-4 C₅H₁₁Cl₂N₂O₂ 211.06 Amino group at C4 Peptide synthesis, enzyme inhibition
(2S,4R)-4-(4-Nitrobenzyl)pyrrolidine-2-carboxylic acid hydrochloride 1049740-22-8 C₁₂H₁₅ClN₂O₄ 298.71 Nitrobenzyl group at C4 Agrochemical intermediate
(2S,4S)-4-(Dimethylamino)pyrrolidine-2-carboxylic acid dihydrochloride N/A C₇H₁₅Cl₂N₂O₂ 242.11 Dimethylamino group at C4 Catalysis of H-D exchange reactions
1-(Pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride 1051941-66-2 C₁₀H₁₄ClN₃O₂ 243.69 Piperidine ring, pyrimidinyl substituent Kinase inhibitor development

Key Differences and Implications

The dimethylamino substituent in ’s compound increases basicity (pKa ~9.5), making it more suited for acid-catalyzed reactions .

Ring System Variations :

  • Piperidine derivatives (e.g., 1-(pyrimidin-2-yl)piperidine-4-carboxylic acid hydrochloride) exhibit greater conformational flexibility compared to pyrrolidine-based compounds, affecting binding affinity in enzyme inhibition .

Stereochemical Impact: The (2S,4R) configuration of the target compound optimizes spatial alignment for receptor binding, whereas the (2S,4S) isomer in the 4-aminopyrrolidine analogue shows altered hydrogen-bonding patterns .

Biological Activity

4-(Pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid dihydrochloride, also known by its CAS number 1049754-26-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, specifically focusing on its antibacterial and antifungal activities, as well as its structural characteristics that contribute to these effects.

The compound has the following chemical properties:

  • Molecular Formula: C11_{11}H16_{16}Cl2_{2}N2_{2}O2_{2}
  • Molecular Weight: 279.16 g/mol
  • CAS Number: 1049754-26-8
  • Purity: Typically specified for research purposes.

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. In a study evaluating various pyrrolidine derivatives, including this compound, it was found that they effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values:
A comparative analysis of MIC values for several pyrrolidine derivatives demonstrated the following:

CompoundMIC (mg/mL)Target Bacteria
This compound0.0039 - 0.025Staphylococcus aureus, Escherichia coli
Other Pyrrolidine DerivativesVariesVarious strains

The compound showed complete bactericidal activity against Staphylococcus aureus and Escherichia coli within 8 hours of exposure .

Antifungal Activity

In addition to antibacterial properties, this compound has demonstrated antifungal activity. In vitro tests revealed that it was effective against several fungal strains, with MIC values indicating moderate to strong efficacy.

Antifungal Activity Results:

Fungal StrainMIC (µM)
Candida albicans16.69 - 78.23
Fusarium oxysporum56.74 - 222.31

These results suggest that the compound may be useful in developing antifungal treatments .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is influenced by their structural components. The presence of specific substituents on the pyridine and pyrrolidine rings can enhance or diminish their antimicrobial properties. For example:

  • Electron-donating groups tend to increase antibacterial activity.
  • Halogen substitutions have been shown to significantly affect the bioactivity of related compounds .

Case Studies

  • Study on Antimicrobial Efficacy : A comprehensive study assessed the antimicrobial efficacy of various pyrrolidine derivatives, including the target compound. The results indicated a correlation between structural modifications and enhanced bioactivity.
  • Comparative Analysis with Known Antibiotics : In another study, the compound was compared with established antibiotics like ciprofloxacin and isoniazid, revealing competitive efficacy against selected bacterial strains .

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